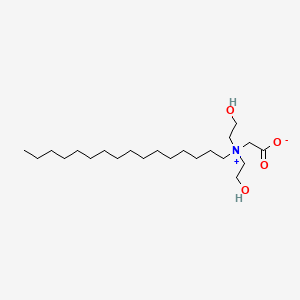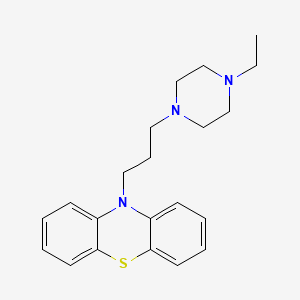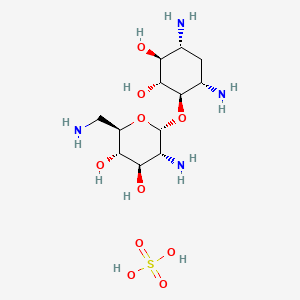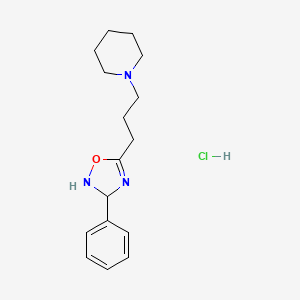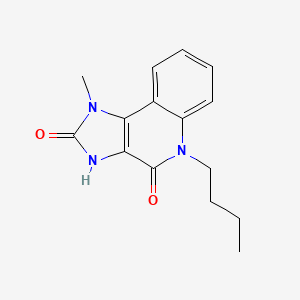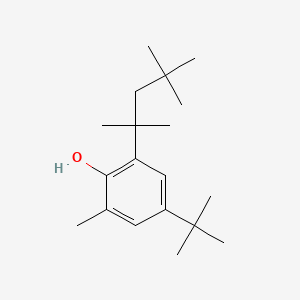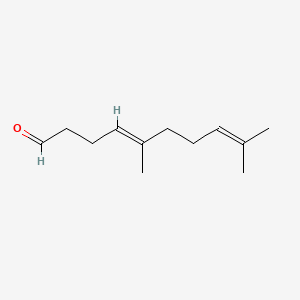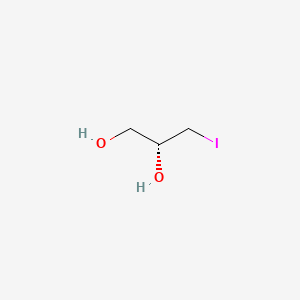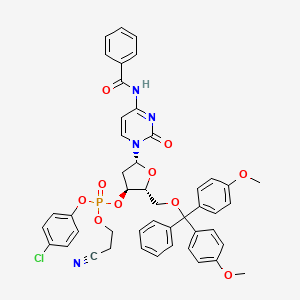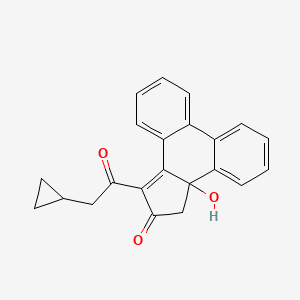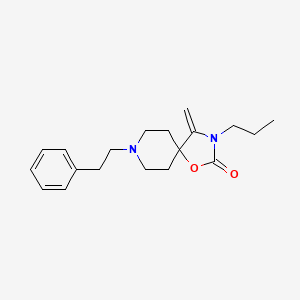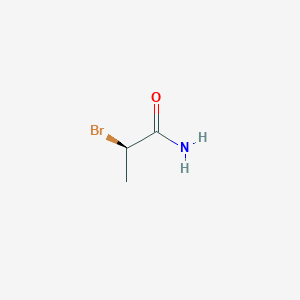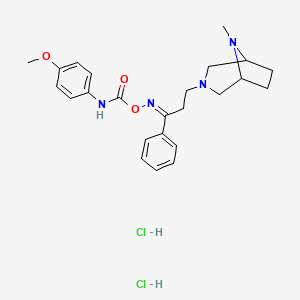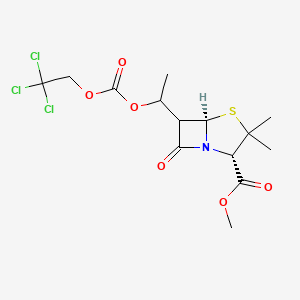
Methyl (2S-(2alpha,5alpha,6alpha(S*)))-3,3-dimethyl-7-oxo-6-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S-(2alpha,5alpha,6alpha(S*)))-3,3-dimethyl-7-oxo-6-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is a useful research compound. Its molecular formula is C14H18Cl3NO6S and its molecular weight is 434.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for EINECS 278-463-5 are not explicitly documented in the available resources. general synthetic routes for chemical compounds typically involve a series of chemical reactions under controlled conditions. These reactions may include steps such as condensation, oxidation, reduction, and substitution, depending on the desired end product.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
EINECS 278-463-5, like many chemical compounds, may undergo various types of chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, would depend on the nature of the compound and the desired reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield an alcohol or ketone, reduction may produce an alkane or alcohol, and substitution may result in a new compound with different functional groups.
Scientific Research Applications
EINECS 278-463-5 may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Possible use in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action for EINECS 278-463-5 would depend on its specific chemical structure and the context in which it is used. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to EINECS 278-463-5 may include other substances listed in the EINECS inventory with comparable molecular structures or functional groups. Examples of similar compounds could be:
- Cyclohexyl bromide (EINECS 203-622-2)
- 4-Bromoacetanilide (EINECS 203-154-9)
- Phenyl benzoate (EINECS 202-293-2)
Uniqueness
The uniqueness of EINECS 278-463-5 would be determined by its specific chemical properties, reactivity, and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or suitability for specific research or industrial applications.
Properties
CAS No. |
76431-34-0 |
|---|---|
Molecular Formula |
C14H18Cl3NO6S |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
methyl (2S,5R)-3,3-dimethyl-7-oxo-6-[1-(2,2,2-trichloroethoxycarbonyloxy)ethyl]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H18Cl3NO6S/c1-6(24-12(21)23-5-14(15,16)17)7-9(19)18-8(11(20)22-4)13(2,3)25-10(7)18/h6-8,10H,5H2,1-4H3/t6?,7?,8-,10+/m0/s1 |
InChI Key |
OELLBCWUIIYMSD-LXKYZYTISA-N |
Isomeric SMILES |
CC(C1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)OC)OC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
CC(C1C2N(C1=O)C(C(S2)(C)C)C(=O)OC)OC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


